![molecular formula C20H20ClNO4 B2781955 5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879047-95-7](/img/structure/B2781955.png)
5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
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Overview
Description
The compound is a derivative of indole, which is a heterocyclic compound. Indoles are significant in many natural substances and drugs .
Synthesis Analysis
The synthesis of such compounds typically involves complex organic reactions. The exact method would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would depend on the specific arrangement of atoms in the molecule .Chemical Reactions Analysis
The reactivity of such a compound would depend on its specific structure. Indoles, for example, are known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound can be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown potential in the field of oncology as they possess anticancer properties . They could be used in the development of new cancer therapies.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that they could be used in the development of drugs for the treatment of HIV.
Antioxidant Activity
A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which are similar to the compound , were synthesized and their antioxidant activity was screened . Some of these compounds were identified as potent antioxidants .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This suggests that they could be used in the development of drugs for the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests that they could be used in the development of drugs for the treatment of diabetes.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-13-5-3-4-6-18(13)26-10-9-22-17-8-7-15(21)11-16(17)20(25,19(22)24)12-14(2)23/h3-8,11,25H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNKTZYNWKPFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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